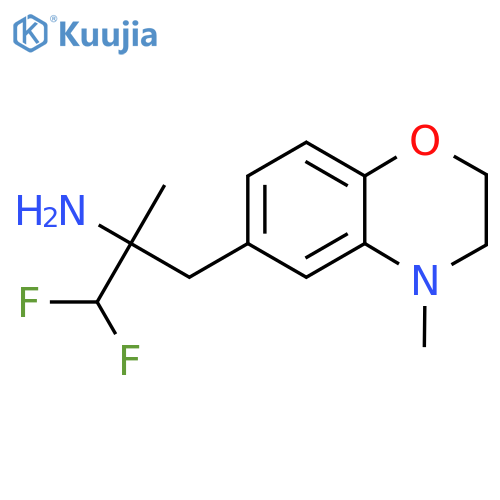Cas no 2229296-60-8 (1,1-difluoro-2-methyl-3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propan-2-amine)

2229296-60-8 structure
商品名:1,1-difluoro-2-methyl-3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propan-2-amine
1,1-difluoro-2-methyl-3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propan-2-amine 化学的及び物理的性質
名前と識別子
-
- 1,1-difluoro-2-methyl-3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propan-2-amine
- EN300-1954462
- 2229296-60-8
-
- インチ: 1S/C13H18F2N2O/c1-13(16,12(14)15)8-9-3-4-11-10(7-9)17(2)5-6-18-11/h3-4,7,12H,5-6,8,16H2,1-2H3
- InChIKey: NQLUOGIPFWLFJB-UHFFFAOYSA-N
- ほほえんだ: FC(C(C)(CC1=CC=C2C(=C1)N(C)CCO2)N)F
計算された属性
- せいみつぶんしりょう: 256.13871953g/mol
- どういたいしつりょう: 256.13871953g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 290
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 38.5Ų
1,1-difluoro-2-methyl-3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propan-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1954462-0.5g |
1,1-difluoro-2-methyl-3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propan-2-amine |
2229296-60-8 | 0.5g |
$2202.0 | 2023-09-17 | ||
| Enamine | EN300-1954462-0.25g |
1,1-difluoro-2-methyl-3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propan-2-amine |
2229296-60-8 | 0.25g |
$2110.0 | 2023-09-17 | ||
| Enamine | EN300-1954462-2.5g |
1,1-difluoro-2-methyl-3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propan-2-amine |
2229296-60-8 | 2.5g |
$4495.0 | 2023-09-17 | ||
| Enamine | EN300-1954462-5.0g |
1,1-difluoro-2-methyl-3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propan-2-amine |
2229296-60-8 | 5g |
$6650.0 | 2023-05-31 | ||
| Enamine | EN300-1954462-0.05g |
1,1-difluoro-2-methyl-3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propan-2-amine |
2229296-60-8 | 0.05g |
$1927.0 | 2023-09-17 | ||
| Enamine | EN300-1954462-1.0g |
1,1-difluoro-2-methyl-3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propan-2-amine |
2229296-60-8 | 1g |
$2294.0 | 2023-05-31 | ||
| Enamine | EN300-1954462-10g |
1,1-difluoro-2-methyl-3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propan-2-amine |
2229296-60-8 | 10g |
$9859.0 | 2023-09-17 | ||
| Enamine | EN300-1954462-1g |
1,1-difluoro-2-methyl-3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propan-2-amine |
2229296-60-8 | 1g |
$2294.0 | 2023-09-17 | ||
| Enamine | EN300-1954462-0.1g |
1,1-difluoro-2-methyl-3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propan-2-amine |
2229296-60-8 | 0.1g |
$2019.0 | 2023-09-17 | ||
| Enamine | EN300-1954462-10.0g |
1,1-difluoro-2-methyl-3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propan-2-amine |
2229296-60-8 | 10g |
$9859.0 | 2023-05-31 |
1,1-difluoro-2-methyl-3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propan-2-amine 関連文献
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
2229296-60-8 (1,1-difluoro-2-methyl-3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propan-2-amine) 関連製品
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
